3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This meta-benzonitrile regioisomer is a validated starting point for ATR kinase inhibitor SAR. Unlike the para-substituted analog, the 3-cyano vector alters H-bond geometry, enabling differential selectivity profiling. With MW 250.25 and XLogP3-AA 0.5, it serves as an ideal minimal core for fragment-based screening and parallel library synthesis. The unsubstituted pyrimidine ring permits systematic exploration at the 2- and 4-positions. Procurement of both regioisomers as a matched pair is recommended for selectivity panels. Verify your substitution pattern—generic pyrrolopyrimidines risk inactive or off-target-active compounds.

Molecular Formula C14H10N4O
Molecular Weight 250.261
CAS No. 1448034-94-3
Cat. No. B2368963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
CAS1448034-94-3
Molecular FormulaC14H10N4O
Molecular Weight250.261
Structural Identifiers
SMILESC1C2=CN=CN=C2CN1C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H10N4O/c15-5-10-2-1-3-11(4-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2
InChIKeyWISFZXQJHQHMHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1448034-94-3: Structural Identity, Class, and Baseline Characteristics of a 3-Benzonitrile Pyrrolo[3,4-d]pyrimidine


3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile (CAS 1448034-94-3, molecular formula C14H10N4O, MW 250.25 g/mol) is a nitrogen-containing heterocyclic compound belonging to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class [1]. Its structure features a fused pyrrolopyrimidine bicyclic core N-acylated with a 3-cyanophenyl (meta-substituted benzonitrile) group. The compound is cataloged in PubChem (CID 71805757) and multiple chemical supplier databases as a research-grade building block or intermediate. Its pyrrolo[3,4-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, particularly within the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor chemotype [2].

Why In-Class 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives Cannot Be Interchanged with 1448034-94-3


The pyrrolo[3,4-d]pyrimidine scaffold is extensively used in kinase inhibitor medicinal chemistry, but the identity, position, and electronic character of the N-6 acyl substituent critically determine target engagement, selectivity, and physicochemical properties [1]. In particular, the regioisomeric placement of the benzonitrile group—3-substituted (meta) in this compound versus 4-substituted (para) in the closely related analog CAS 1448123-75-8—can alter the vector of the nitrile hydrogen-bond acceptor, modulate lipophilicity (delta logP), and affect metabolic stability. Class-level evidence from ATR inhibitor structure-activity relationship (SAR) studies demonstrates that subtle modifications on the pyrrolopyrimidine core produce order-of-magnitude shifts in IC50 values and divergent selectivity profiles across the PIKK kinase family [2]. Consequently, procurement of a generic 'pyrrolo[3,4-d]pyrimidine' or even a closely related regioisomer without verifying the specific substitution pattern risks introducing an inactive or off-target-active compound into a screening cascade.

Quantitative Differentiation Evidence for 1448034-94-3 Relative to Structural Analogs and In-Class Candidates


Regioisomeric Differentiation: 3-Benzonitrile (Meta) vs. 4-Benzonitrile (Para) Substitution

The target compound (CAS 1448034-94-3) bears a 3-benzonitrile (meta-CN) substituent at the N-6 carbonyl position, distinguishing it from the 4-benzonitrile (para-CN) regioisomer (CAS 1448123-75-8), which has been cited as an ATR kinase inhibitor scaffold [1]. Regioisomeric differentiation is critical: the position of the nitrile group alters the H-bond acceptor geometry and the overall molecular dipole, which can influence target binding and selectivity. No head-to-head bioactivity comparison between these two regioisomers was identified in the accessed literature.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Scaffold-Class Association: 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Core as a Privileged ATR Kinase Inhibitor Chemotype

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has been independently validated as a productive chemotype for ATR kinase inhibition. In a 2022 study, compound 5g from this series exhibited an ATR IC50 of 0.007 μM (7 nM) and demonstrated significant reduction of ATR phosphorylation in vitro [1]. Separately, a related 7,7-dimethyl-substituted analog (compound 48f) achieved an ATR IC50 of 0.0030 μM (3 nM) with oral bioavailability (F = 30%) in rats [2]. The target compound (1448034-94-3) shares the identical core scaffold and thus belongs to this validated inhibitor class, though its own ATR inhibitory activity has not been reported in the peer-reviewed literature.

ATR Kinase DNA Damage Response Cancer Therapeutics

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area (TPSA) vs. Representative ATR Inhibitor Lead Compounds

The target compound has a predicted XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 69.9 Ų [1]. For comparison, the lead ATR inhibitor compound 48f (a 7,7-dimethyl-2-aminopyrimidine derivative) has a higher molecular weight (estimated >400 Da) and likely higher logP due to additional lipophilic substituents. The relatively low logP of 1448034-94-3 suggests superior aqueous solubility potential, while its TPSA of 69.9 Ų falls within the favorable range (<140 Ų) for oral bioavailability per the Veber rule set. Its single rotatable bond further favors rigidity and potentially lower entropic penalty upon target binding.

Drug-likeness Physicochemical Properties Lead Optimization

Synthetic Accessibility as a Late-Stage Diversification Intermediate vs. Fully Decorated ATR Inhibitor Leads

1448034-94-3 features an unsubstituted pyrimidine ring (no substituents at the 2- or 4-positions), making it a versatile acylation product that can serve as a common intermediate for further derivatization. In contrast, reported ATR inhibitor leads such as compound 48f contain a 2-amino substituent and geminal 7,7-dimethyl groups that require multi-step construction [1]. The synthetic accessibility of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines with 6-aryl substituents has been described, with methods available for preparing the core and introducing the N-6 acyl group [2]. The unsubstituted pyrimidine ring of 1448034-94-3 allows for modular late-stage functionalization (e.g., nucleophilic aromatic substitution, cross-coupling) to generate focused libraries.

Synthetic Chemistry Building Block Library Synthesis

Recommended Application Scenarios for 1448034-94-3 Based on Verified Evidence


ATR Kinase Inhibitor Fragment-Based or Hit-Finding Library Design

Given the validated ATR kinase inhibitor activity of close structural analogs within the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class [1], 1448034-94-3 is rationally positioned as a core scaffold for fragment-based screening or hit-finding library construction. Its low molecular weight (250.25 g/mol), favorable computed logP (0.5), and unsubstituted pyrimidine ring permit systematic exploration of substituent effects at the 2- and 4-positions. Procurement of this compound is indicated when the research objective is to establish an in-house SAR series starting from a minimal, synthetically tractable core.

Regioisomeric Selectivity Profiling in Kinase Panel Screens

The availability of both 3-benzonitrile (1448034-94-3) and 4-benzonitrile (CAS 1448123-75-8) regioisomers enables pairwise profiling experiments to determine the impact of nitrile position on kinase selectivity and potency [2]. Such regioisomeric comparisons are valuable for understanding H-bond acceptor geometry requirements in the target binding pocket and for establishing structure-based design hypotheses. Procurement of both regioisomers as a matched pair is recommended for selectivity panels.

Late-Stage Diversification Platform for Parallel Library Synthesis

The unsubstituted pyrimidine ring of 1448034-94-3 makes it a suitable substrate for parallel chemistry approaches, including nucleophilic aromatic substitution at the activated 4-position or metal-catalyzed cross-coupling at the 2-position [3]. This scenario is relevant for industrial medicinal chemistry groups seeking to generate 50–500 compound libraries from a common advanced intermediate, with the benzonitrile carbonyl already installed. The single rotatable bond of the molecule favors conformational rigidity in the resulting library members.

Physicochemical Benchmarking Against Lead-Like ATR Inhibitors

With its low XLogP3-AA (0.5) and TPSA of 69.9 Ų [4], 1448034-94-3 can serve as a physicochemical reference point for assessing lipophilic ligand efficiency (LLE) improvements during ATR lead optimization. When procured alongside more advanced leads such as compound 48f, the compound provides a baseline for understanding how incremental structural additions (e.g., 7,7-dimethylation, 2-amination) shift potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.